

HPLC protocol for the simultaneous determination of Parishins

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Compound of Interest		
Compound Name:	Parishin K	
Cat. No.:	B12376673	Get Quote

Application Notes and Protocols

Topic: HPLC Protocol for the Simultaneous Determination of Parishins

Audience: Researchers, scientists, and drug development professionals.

Introduction

Parishins are a group of phenolic glucosides found primarily in the rhizome of Gastrodia elata, a traditional Chinese medicine. The major bioactive parishins include Parishin A, Parishin B, and Parishin C. These compounds have garnered significant interest for their potential therapeutic effects. Consequently, a reliable and efficient analytical method for the simultaneous quantification of these compounds is crucial for quality control, pharmacokinetic studies, and drug development. This application note provides a detailed High-Performance Liquid Chromatography (HPLC) protocol for the simultaneous determination of Parishin A, Parishin B, and Parishin C in various samples.

Experimental Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following table summarizes the recommended instrumental and chromatographic conditions.



Parameter	Recommended Condition		
HPLC System	Agilent 1260 Infinity II or equivalent		
Column	Cosmosil 5C18-AR (4.6 x 250 mm, 5 μ m) or equivalent C18 column		
Mobile Phase	A: 0.1% Phosphoric Acid in WaterB: Methanol		
Gradient Elution	See Table 2 for the detailed gradient program		
Flow Rate	1.0 mL/min		
Column Temperature	30°C		
Detection Wavelength	220 nm[1][2]		
Injection Volume	10 μL[1]		

Gradient Elution Program

The separation of Parishin A, B, and C can be achieved using the following gradient elution program.

Time (min)	Mobile Phase A (%)	Mobile Phase B (%)		
0	70	30		
15	50	50		
30	30	70		
35	70	30		
40	70	30		

Standard and Sample Preparation

Standard Preparation:

 Accurately weigh approximately 1 mg each of Parishin A, Parishin B, and Parishin C reference standards.



- Dissolve the standards in methanol to prepare individual stock solutions of 1 mg/mL.
- Prepare a mixed standard working solution by diluting the stock solutions with methanol to achieve a final concentration of 100 μg/mL for each analyte.
- Generate a calibration curve by preparing a series of dilutions from the mixed standard working solution (e.g., 1, 5, 10, 25, 50, and 100 μg/mL).

Sample Preparation (from Gastrodia elata rhizome):

- Grind the dried rhizome of Gastrodia elata into a fine powder.
- Accurately weigh 1 g of the powder and place it in a conical flask.
- Add 50 mL of 70% methanol to the flask.
- Perform ultrasonication for 30 minutes at room temperature.
- Centrifuge the extract at 4000 rpm for 10 minutes.
- Filter the supernatant through a 0.45 μm syringe filter into an HPLC vial for analysis.

Quantitative Data Summary

The following table summarizes the typical quantitative performance data for the simultaneous determination of Parishins A, B, and C using the described HPLC method.[3]

Analyte	Retention Time (min)	Linearity Range (µg/mL)	Correlatio n Coefficie nt (r²)	Recovery (%)	LOD (μg/mL)	LOQ (µg/mL)
Parishin C	~12.5	40 - 320	0.9995	102.6 ± 2.9	~1.0	~3.5
Parishin B	~18.2	120 - 760	0.9831	102.8 ± 2.7	~2.5	~8.0
Parishin A	~25.8	80 - 1200	0.9998	102.6 ± 3.3	~1.5	~5.0

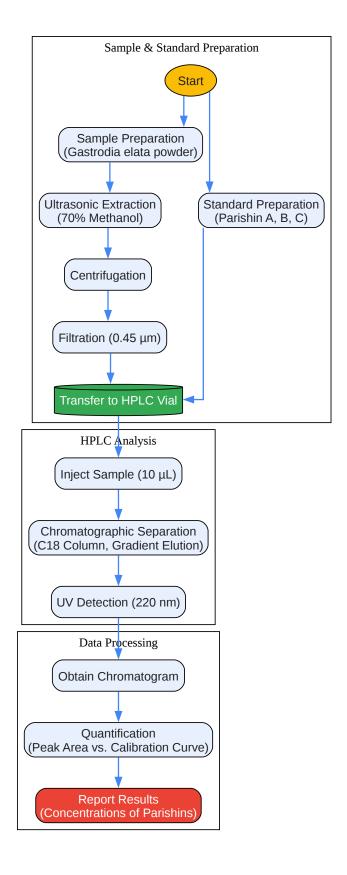




Note: Retention times, LOD, and LOQ are approximate and may vary slightly depending on the specific HPLC system, column, and exact experimental conditions.

Diagrams

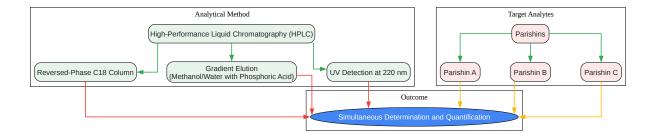




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Caption: Experimental workflow for HPLC analysis of Parishins.





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Caption: Logical relationship of the HPLC method components.

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